1,3,5-Trithiane

Description

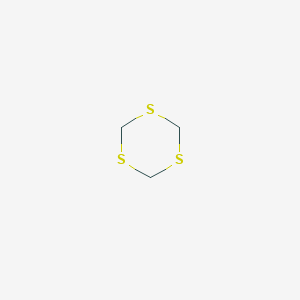

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S3/c1-4-2-6-3-5-1/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORRLQMLLQLPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1SCSCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059778 | |

| Record name | 1,3,5-Trithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with a strong offensive odor; [Alfa Aesar MSDS], Solid | |

| Record name | 1,3,5-Trithiacyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-Trithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

291-21-4 | |

| Record name | 1,3,5-Trithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=291-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trithiacyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000291214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Trithiane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trithiane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRITHIANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AM764YC6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-Trithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 °C | |

| Record name | 1,3,5-Trithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,3,5-Trithiane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trithiane, also known as s-trithiane, is a sulfur-containing heterocycle with the chemical formula (CH₂S)₃.[1] It is the stable cyclic trimer of the otherwise unstable thioformaldehyde. This white crystalline solid serves as a versatile building block in organic synthesis, particularly in the formation of sulfur-containing compounds and as a masked source of formaldehyde.[1] Its unique chemical properties and stable ring structure make it a valuable reagent in the synthesis of complex molecules, including those with potential pharmaceutical applications.[2][3] This guide provides a comprehensive overview of the chemical structure, bonding, and key experimental data related to this compound.

Chemical Structure and Conformation

This compound consists of a six-membered ring with alternating sulfur atoms and methylene (-CH₂-) groups. The molecule predominantly adopts a chair conformation, which is its most stable energetic state. This conformation minimizes both angular and torsional strain within the ring. While other conformations such as the boat and twist-boat are theoretically possible, the chair form is the major conformer at room temperature.

Below is a diagram illustrating the chair conformation of this compound.

Caption: Chair conformation of this compound.

Bonding and Molecular Geometry

The bonding in this compound has been extensively studied using gas-phase electron diffraction and X-ray crystallography. These studies have provided precise measurements of bond lengths and angles, which are crucial for understanding the molecule's reactivity and physical properties.

Data Presentation: Structural Parameters

The following tables summarize the key quantitative data on the molecular geometry of this compound.

| Parameter | Value (Electron Diffraction) | Value (X-ray Crystallography) |

| Bond Lengths (Å) | ||

| S-C | 1.812 ± 0.004 | 1.810 |

| C-H | 1.114 ± 0.004 | Not Reported |

| Bond Angles (°) | ||

| C-S-C | 99.1 ± 0.4 | 99.4 |

| S-C-S | 115.8 ± 0.1 | 114.3 |

| H-C-H | 109.7 ± 1.2 | Not Reported |

| Torsional Angle (°) | ||

| S-C-S-C | 65.2 ± 0.5 | Not Reported |

Data from gas-phase electron diffraction is presented as rg values.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the characterization of this compound.

¹H NMR Spectroscopy

Due to the rapid ring inversion (chair-to-chair interconversion) at room temperature, the axial and equatorial protons on the methylene groups become chemically equivalent on the NMR timescale. This results in a single, sharp singlet in the ¹H NMR spectrum.

¹³C NMR Spectroscopy

Similarly, the rapid conformational exchange leads to a single resonance in the ¹³C NMR spectrum, corresponding to the three equivalent carbon atoms in the ring.

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H | CDCl₃ | ~4.1 |

| ¹³C | CDCl₃ | ~36.5 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocols

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is the acid-catalyzed reaction of formaldehyde with hydrogen sulfide. The following protocol is adapted from Organic Syntheses.

Materials:

-

Formaldehyde solution (37% by weight)

-

Concentrated Hydrochloric Acid

-

Hydrogen Sulfide gas

-

Benzene (for recrystallization)

Procedure:

-

A mixture of 326 g (3.9 moles) of a 36% formaldehyde solution and 700 mL of concentrated hydrochloric acid is placed in a tall glass cylinder.

-

Hydrogen sulfide gas is passed through the solution until no more precipitate is formed. This process can take between 12 to 24 hours.

-

The crude product, which precipitates as fine, nearly colorless needles, is collected by filtration.

-

The crude product is purified by recrystallization from benzene to yield pure this compound.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Role in Drug Development and Organic Synthesis

While this compound itself is not known to have direct biological activity or be involved in specific signaling pathways, its significance in drug development lies in its utility as a synthetic intermediate. It serves as a masked formaldehyde equivalent and a precursor to various organosulfur compounds. The ability to deprotonate this compound with strong bases, such as n-butyllithium, generates a nucleophilic carbon which can react with a variety of electrophiles. This reactivity allows for the introduction of a hydroxymethyl group or other functionalized one-carbon units into a target molecule, a common strategy in the synthesis of complex bioactive compounds.

The logical relationship of its use in synthesis is depicted below.

Caption: Role of this compound in organic synthesis.

Conclusion

This compound is a fundamentally important heterocycle with a well-defined chemical structure and bonding. Its stable chair conformation and predictable reactivity make it a reliable tool in the arsenal of synthetic chemists. For researchers and professionals in drug development, a thorough understanding of the properties and experimental protocols associated with this compound is essential for its effective application in the synthesis of novel and complex molecular architectures.

References

An In-depth Technical Guide to 1,3,5-Trithiane: Physical Properties and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties and essential safety data for 1,3,5-Trithiane (CAS No: 291-21-4). A versatile heterocyclic compound, this compound serves as a key building block in organic synthesis, particularly as a masked source of formaldehyde, and has applications in pharmaceutical and materials science development.[1][2] It is the cyclic trimer of the unstable species thioformaldehyde.[2]

Physical Properties of this compound

The physical characteristics of this compound are summarized below. This data is crucial for its application in experimental design, including reaction setup and purification processes.

| Property | Value |

| Molecular Formula | C₃H₆S₃ |

| Molecular Weight | 138.27 g/mol [2][3][4] |

| Appearance | White to almost white crystalline powder[1] or colorless solid[2] |

| Melting Point | 215-220 °C (decomposes)[2] |

| Boiling Point | Not applicable[5] |

| Density | 1.6374 g/cm³[2] |

| Solubility | Slightly soluble in water[2]; Soluble in benzene[2], ethanol, and ether[6][7] |

| InChI Key | LORRLQMLLQLPSJ-UHFFFAOYSA-N |

| CAS Number | 291-21-4[1][2] |

Safety and Handling Data

Proper handling of this compound is imperative in a laboratory setting. The following table outlines its key safety classifications and handling precautions according to the Globally Harmonized System (GHS).

| Safety Parameter | Data |

| GHS Pictogram | GHS07: Exclamation mark[2] |

| GHS Signal Word | Warning[2][8] |

| Hazard Statements | H302: Harmful if swallowed[9]H319: Causes serious eye irritation[2][8][10] |

| Precautionary Statements | P264: Wash skin thoroughly after handling[2][10]P270: Do not eat, drink or smoke when using this product[9]P280: Wear protective gloves/eye protection/face protection[2][8]P301+P317: IF SWALLOWED: Get medical help[9]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][8][10]P337+P317: If eye irritation persists: Get medical help[8]P501: Dispose of contents/container to an approved waste disposal plant[11] |

| Personal Protective Equipment | Dust mask type N95 (US), eyeshields, gloves[3] |

| Storage | Store locked up.[11] Keep container tightly closed in a dry and well-ventilated place.[11] |

| Toxicity Data | LD50 Intraperitoneal (Mouse): 250 mg/kg[10] |

Experimental Protocols: Synthesis of this compound

The most common and established method for synthesizing this compound involves the acid-catalyzed reaction of formaldehyde with hydrogen sulfide. The following protocol is adapted from a procedure published in Organic Syntheses.

Objective: To prepare this compound from aqueous formaldehyde and hydrogen sulfide.

Materials:

-

36% Formaldehyde solution (3.9 moles)

-

Concentrated Hydrochloric Acid (sp. gr. 1.18)

-

Hydrogen Sulfide gas

-

Benzene (for purification)

Procedure:

-

Reaction Setup: A mixture of 326 g (3.9 moles) of a 36% formaldehyde solution and 700 cc of concentrated hydrochloric acid is placed in a tall glass cylinder.[12]

-

Precipitation: Hydrogen sulfide gas is passed through the solution. A precipitate of this compound will begin to form as fine, needle-like crystals.[12]

-

Reaction Completion: The flow of hydrogen sulfide is continued until no further precipitate is formed. To facilitate the process, the accumulated mass of crystals can be periodically removed by filtration. The total reaction time typically ranges from twelve to twenty-four hours.[12]

-

Isolation of Crude Product: The crystalline product is collected by filtration. This process yields a crude product of fine, nearly colorless needles.[12]

-

Purification (Recrystallization): The crude this compound is placed in a round-bottomed flask with 1 liter of benzene. The mixture is heated to boiling until the solvent is vigorous. The heat is then removed, and the hot solution is filtered to remove any insoluble impurities. The flask containing the hot filtrate is allowed to cool, promoting the crystallization of pure this compound.[12]

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound 97 291-21-4 [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. CAS 291-21-4: this compound | CymitQuimica [cymitquimica.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound | C3H6S3 | CID 9264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 1,3,5-Trithiane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1,3,5-Trithiane, a sulfur-containing heterocyclic compound with applications in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of symmetry in the this compound molecule, where all protons and all carbon atoms are chemically equivalent, the ¹H and ¹³C NMR spectra are characteristically simple, each displaying a single resonance.

¹H NMR Data

The ¹H NMR spectrum of this compound shows a single sharp peak, indicative of the six equivalent methylene protons.

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ~3.8 | Singlet | CDCl₃ |

¹³C NMR Data

Similarly, the ¹³C NMR spectrum exhibits a single resonance corresponding to the three equivalent methylene carbons.

| Chemical Shift (δ) ppm | Solvent |

| ~37.5 | CDCl₃ |

Experimental Protocol for NMR Spectroscopy

1.3.1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). This compound is soluble in many organic solvents, including chloroform.[1]

-

Transfer the solution to a 5 mm NMR tube.

1.3.2. Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time: 4.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time: 1.5 s

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups and molecular vibrations. The key absorption bands are associated with C-H and C-S stretching and bending modes.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2920 | C-H Stretch | Strong |

| ~1410 | CH₂ Scissoring | Medium |

| ~1180 | CH₂ Wagging | Strong |

| ~930 | CH₂ Rocking | Strong |

| ~680 | C-S Stretch | Strong |

Experimental Protocol for FT-IR Spectroscopy

2.1.1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar. KBr is transparent in the mid-IR range.[2]

-

Thoroughly mix the this compound and KBr powders.

-

Place the mixture into a pellet press die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

2.1.2. Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Method: Transmission.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound results in a characteristic fragmentation pattern that can be used for its identification.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 138 | 100 | [M]⁺ (Molecular Ion) |

| 92 | 40 | [M - CH₂S]⁺ |

| 77 | 30 | [C₃H₅S]⁺ |

| 64 | 25 | [CH₂S₂]⁺ |

| 46 | 80 | [CH₂S]⁺ |

Experimental Protocol for Mass Spectrometry

3.1.1. Sample Introduction:

-

The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) for separation prior to MS analysis. Given its solid nature, a direct insertion probe is a common method.

3.1.2. Instrument Parameters (Typical for EI-MS):

-

Ionization Method: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[3][4]

-

Ion Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-200.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis and Mechanism of 1,3,5-Trithiane from Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trithiane, a stable cyclic trimer of the otherwise unstable thioformaldehyde, serves as a valuable building block in organic synthesis and drug development. This technical guide provides a comprehensive overview of the synthesis of this compound from formaldehyde and hydrogen sulfide, with a focus on the reaction mechanism, detailed experimental protocols, and a summary of quantitative data. The information is presented to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound, with the chemical formula (CH₂S)₃, is a six-membered heterocyclic compound featuring alternating methylene bridges and thioether groups.[1] It is prepared through the acid-catalyzed reaction of formaldehyde with hydrogen sulfide.[1] The significance of this compound lies in its utility as a masked source of formaldehyde and as a precursor for various organosulfur reagents in organic synthesis.[1] This guide delves into the core aspects of its synthesis, providing a detailed understanding of the underlying chemical principles and practical methodologies.

Reaction Mechanism

The formation of this compound from formaldehyde and hydrogen sulfide is an acid-catalyzed process that proceeds through the initial formation of the unstable monomer, thioformaldehyde (CH₂S). This highly reactive intermediate rapidly undergoes cyclotrimerization to yield the stable this compound ring. The overall reaction can be summarized as follows:

3 CH₂O + 3 H₂S → (CH₂S)₃ + 3 H₂O[2]

The detailed mechanism can be broken down into the following key steps:

Step 1: Protonation of Formaldehyde The reaction is initiated by the protonation of the carbonyl oxygen of formaldehyde by an acid catalyst (e.g., H⁺ from HCl), which increases the electrophilicity of the carbonyl carbon.

Step 2: Nucleophilic Attack by Hydrogen Sulfide The sulfur atom of hydrogen sulfide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the protonated formaldehyde.

Step 3: Formation of a Hemithioacetal Intermediate A proton transfer from the sulfur to the oxygen atom results in the formation of a hemithioacetal intermediate, hydroxymethanethiol.

Step 4: Protonation of the Hydroxyl Group and Elimination of Water The hydroxyl group of the hemithioacetal is protonated, forming a good leaving group (water). Subsequent elimination of a water molecule leads to the formation of a resonance-stabilized carbocation.

Step 5: Formation of Thioformaldehyde Deprotonation of the carbocation yields the unstable thioformaldehyde monomer.

Step 6: Cyclotrimerization of Thioformaldehyde Three molecules of the highly reactive thioformaldehyde undergo a [2+2+2] cycloaddition reaction to form the thermodynamically stable six-membered ring of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data

| Catalyst | Solvent(s) | Temperature | Reaction Time | Crude Yield (%) | Purified Yield (%) | Reference |

| Concentrated HCl | Aqueous Formalin | Ambient | 12-24 hours | 98 | 92-94 | Organic Syntheses[3] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a well-established and reliable source.

Synthesis of this compound (from Organic Syntheses)[3]

Materials:

-

Formaldehyde solution (36%)

-

Concentrated hydrochloric acid (sp. gr. 1.18)

-

Hydrogen sulfide gas

-

Benzene (for purification)

-

Glass wool

Equipment:

-

Tall glass cylinder

-

Gas inlet tube

-

Filtration apparatus (e.g., Büchner funnel)

-

2-L round-bottomed flask

-

Reflux condenser

-

Inverted filtration apparatus (as described in the reference) or Soxhlet extractor

Procedure:

-

A mixture of 326 g (3.9 moles) of a 36% formaldehyde solution and 700 mL of concentrated hydrochloric acid is placed in a tall glass cylinder.

-

Hydrogen sulfide gas is passed through the solution via a gas inlet tube. The passage of gas is continued until the precipitation of this compound is complete. This process may take between 12 to 24 hours.

-

To facilitate the reaction, the precipitated crystals can be periodically removed by filtration.

-

The crude product is collected by filtration, yielding approximately 176 g (98% of the theoretical amount) of fine, nearly colorless needles. The melting point of the crude product is in the range of 210–213 °C.

Purification:

-

The crude product is purified by recrystallization from benzene using an inverted filtration method or a Soxhlet extractor.

-

The crude product is placed in a 2-L round-bottomed flask with 1 L of benzene and heated to a vigorous boil under a reflux condenser.

-

The hot benzene solution is filtered and allowed to cool, whereupon the purified this compound crystallizes.

-

The process is repeated with fresh portions of hot benzene until all the crude product has been recrystallized.

-

The yield of the pure product, with a melting point of 214–215 °C, is typically between 165–169 g (92–94% of the theoretical amount).

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from formaldehyde and hydrogen sulfide is a robust and highly efficient method for producing this versatile synthetic intermediate. The acid-catalyzed mechanism, proceeding through the transient thioformaldehyde species, is well-understood. The detailed experimental protocol provided herein offers a reliable and high-yielding procedure for its preparation. For researchers and professionals in drug development and organic synthesis, a thorough understanding of the synthesis and reactivity of this compound is essential for its effective application in the construction of complex molecules.

References

An In-depth Technical Guide on the Solubility of 1,3,5-Trithiane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,5-Trithiane, a key heterocyclic compound utilized in organic synthesis and pharmaceutical development. While quantitative solubility data in common organic solvents is not extensively available in published literature, this document consolidates the existing qualitative information and furnishes a detailed experimental protocol for its systematic determination. This guide is intended to serve as a foundational resource for laboratory professionals engaged in the handling and application of this compound, enabling them to establish precise solubility profiles tailored to their specific research and development needs.

Introduction

This compound, the cyclic trimer of thioformaldehyde with the chemical formula (CH₂S)₃, is a white crystalline solid that serves as a versatile building block in organic synthesis.[1] Its utility as a masked source of formaldehyde and in the formation of various organosulfur compounds makes it a molecule of significant interest in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development.

This guide addresses the current state of knowledge regarding the solubility of this compound and provides a robust framework for the experimental determination of its solubility, thereby empowering researchers to generate the precise data required for their applications.

Solubility Profile of this compound

A comprehensive review of scientific literature reveals a notable scarcity of specific quantitative solubility data for this compound in common organic solvents. The available information is largely qualitative, describing its general behavior in various solvent classes.

Qualitative Solubility Summary:

-

Highly Soluble: this compound is reported to be significantly soluble in several common organic solvents, including ethanol, diethyl ether, and chloroform.[2]

-

Slightly Soluble: Its solubility is described as slight in benzene and water.[1]

-

General Trend: As a non-polar compound, this compound is expected to exhibit greater solubility in non-polar organic solvents.[2] The principle of "like dissolves like" suggests that its solubility will be limited in highly polar solvents. The temperature is also a critical factor, with solubility generally increasing with a rise in temperature.[2]

Quantitative Solubility Data:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Benzene | 80.1 (Boiling Point) | ~1 |

Note: This value is approximate and should be used as a preliminary guide.

Given the lack of comprehensive data, it is imperative for researchers to experimentally determine the solubility of this compound in the specific solvents and at the temperatures relevant to their work. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Drying oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette or syringe.

-

Immediately filter the withdrawn sample through a syringe filter, also pre-heated to the experimental temperature, into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution.

-

Place the evaporating dish or vial in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound. The oven temperature should be well below the melting point of this compound (215-220 °C).

-

Continue drying until a constant mass of the solid residue is achieved.

-

Record the final mass of the dried this compound.

-

3.3. Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried this compound / Volume of filtered solution) x 100

3.4. Reporting

The determined solubility should be reported along with the specific solvent and the precise temperature at which the measurement was conducted. It is advisable to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While this compound is qualitatively known to be soluble in several common organic solvents, a significant gap exists in the availability of precise, quantitative solubility data. This guide serves to consolidate the existing knowledge and, more importantly, provides a detailed and robust experimental protocol for researchers to systematically determine the solubility of this compound in solvents and at temperatures pertinent to their work. The adoption of such standardized methods will contribute to a more comprehensive understanding of the physicochemical properties of this important synthetic building block, thereby facilitating its broader and more effective application in research, development, and manufacturing.

References

An In-depth Technical Guide to 1,3,5-Trithiane: A Stable Trimer of Thioformaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trithiane, the cyclic trimer of the highly unstable thioformaldehyde, is a stable, crystalline solid that serves as a cornerstone reagent in modern organic synthesis.[1][2] This whitepaper provides a comprehensive overview of this compound, detailing its synthesis, structural characteristics, and chemical properties. Special emphasis is placed on its role as a "masked" formyl anion equivalent, a critical function that has cemented its importance in the synthesis of complex organic molecules, including those with pharmaceutical relevance. This guide furnishes detailed experimental protocols, quantitative data, and logical workflows to support its application in research and development.

Introduction

Thioformaldehyde (CH₂S) is the simplest thioaldehyde and, due to the double bond rule, is exceedingly unstable in its monomeric form, readily oligomerizing.[2] Its most stable and synthetically useful form is the six-membered heterocycle, this compound, where three thioformaldehyde units cyclize.[1][2] This compound consists of a six-membered ring with alternating methylene bridges and thioether groups.[1] As a stable, solid reagent, this compound provides a safe and convenient gateway to thioformaldehyde chemistry.[1][3] In synthetic organic chemistry, it is renowned for its ability to function as a masked formaldehyde, and upon deprotonation, as a formyl anion synthon, enabling the formation of carbon-carbon bonds through reaction with various electrophiles.[4][5] Its utility extends to the synthesis of diverse sulfur-containing compounds, making it a valuable building block in pharmaceutical and materials science research.[6]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the acid-catalyzed reaction of formaldehyde with hydrogen sulfide.[1][7] The unstable thioformaldehyde monomer is generated in situ and immediately trimerizes to the stable cyclic product.

Experimental Protocol: Synthesis from Formaldehyde and Hydrogen Sulfide

This protocol is adapted from the procedure published in Organic Syntheses.[7]

Materials:

-

Formaldehyde solution (36%, 326 g, 3.9 moles)

-

Concentrated hydrochloric acid (700 mL)

-

Hydrogen sulfide gas

-

Benzene (for recrystallization)

-

Glass wool

Procedure:

-

A mixture of 36% formaldehyde solution and concentrated hydrochloric acid is placed in a tall glass cylinder.[7]

-

Hydrogen sulfide gas is passed through the solution until the precipitation of this compound is complete. This process may take 12 to 24 hours.[7]

-

The crude product is collected by filtration. A near-quantitative crude yield of fine, nearly colorless needles is expected.[7]

-

Purification: The crude product is purified by recrystallization from benzene using an inverted filtration method or a Soxhlet extractor to handle the large volume of solvent and ensure efficient purification.[4][7]

-

The purified product is dried, yielding white to almost white crystals.[6]

Physical and Structural Properties

This compound is a colorless, crystalline solid with a characteristic sulfurous odor.[1][8] It is sparingly soluble in water but soluble in organic solvents like benzene.[1][8]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₃H₆S₃ | [1][6] |

| Molar Mass | 138.27 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [6] |

| Melting Point | 215-220 °C (decomposes) | [1] |

| Density | 1.6374 g/cm³ | [1][9] |

| Solubility | Slightly soluble in water; Soluble in benzene | [1][8] |

| CAS Number | 291-21-4 |[1][6] |

The molecular structure of this compound has been determined by gas-phase electron diffraction and X-ray crystallography.[10][11] The molecule adopts a stable chair conformation with C₃ᵥ symmetry, which is significantly more puckered than the cyclohexane ring.[11]

Table 2: Structural Parameters of this compound (from Electron Diffraction)

| Parameter | Bond Length (Å) / Angle (°) | Reference(s) |

|---|---|---|

| S-C Bond Length | 1.812 ± 0.004 | [11] |

| C-H Bond Length | 1.114 ± 0.004 | [11] |

| C-S-C Bond Angle | 99.1 ± 0.4 | [11] |

| S-C-S Bond Angle | 115.8 ± 0.1 | [11] |

| H-C-H Bond Angle | 109.7 ± 1.2 | [11] |

| S-C-S-C Torsional Angle | 65.2 ± 0.5 |[11] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features / Peaks | Reference(s) |

|---|---|---|

| ¹H NMR | A single peak is expected due to the chemical equivalence of the six protons in the rapidly inverting chair conformation. | [12][13] |

| ¹³C NMR | A single peak is expected due to the chemical equivalence of the three carbon atoms. | [12][14] |

| IR Spectroscopy | Characteristic peaks for C-H stretching and bending, and C-S stretching vibrations. | [12] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 138, along with characteristic fragmentation patterns. |[12] |

Key Chemical Reactions and Synthetic Applications

The synthetic utility of this compound stems from its ability to act as a masked formyl group, enabling nucleophilic acylation reactions.

Formation of 2-Lithio-1,3,5-trithiane

The methylene protons of this compound are acidic enough to be removed by strong bases like organolithium reagents.[1] This deprotonation generates a stabilized carbanion, 2-lithio-1,3,5-trithiane, which serves as a potent nucleophile.[1][4]

Caption: Deprotonation of this compound with n-butyllithium.

Alkylation and Carbonyl Synthesis

The lithiated intermediate readily reacts with a wide range of electrophiles, most notably primary alkyl halides, to form 2-substituted-1,3,5-trithianes.[4] The true synthetic power is realized in the final step: the hydrolysis of the resulting dithioacetal. This "unmasking" step, typically achieved using mercury(II) salts, regenerates a carbonyl group, yielding an aldehyde.[4] This two-step sequence effectively achieves the nucleophilic acylation of an alkyl halide, a transformation that is otherwise challenging.

Experimental Protocol: Synthesis of an Aldehyde via Alkylation of this compound

This protocol is a generalized procedure based on the synthesis of pentadecanal from 1-bromotetradecane as described in Organic Syntheses.[4]

Part A: Lithiation and Alkylation

-

Setup: A flask containing purified this compound is flushed with dry nitrogen. Anhydrous tetrahydrofuran (THF) is added to create a slurry, which is cooled to approximately -30 °C.[4]

-

Lithiation: n-Butyllithium (in hexane) is added dropwise while maintaining the temperature between -25 °C and -15 °C. The mixture is stirred for 1.5-2.5 hours until the trithiane dissolves completely, indicating the formation of the lithio-anion.[4]

-

Alkylation: The solution is cooled further (to approx. -70 °C), and the primary alkyl halide (e.g., 1-bromotetradecane) dissolved in THF is added rapidly.[4]

-

Workup: The reaction is allowed to warm to room temperature. It is then quenched with water and extracted with an organic solvent (e.g., carbon tetrachloride). The organic layers are combined, washed, dried, and the solvent is evaporated to yield the crude 2-alkyl-1,3,5-trithiane.[4]

Part B: Hydrolysis to the Aldehyde

-

Reagent Preparation: The crude 2-alkyl-1,3,5-trithiane is dissolved in methanol.[4]

-

Hydrolysis: Mercury(II) chloride and mercury(II) oxide are added to the solution. The mixture is heated under reflux for several hours.[4]

-

Isolation: After cooling, the mixture is filtered to remove mercury salts. The filtrate is combined with pentane and washed sequentially with water, 10% ammonium acetate solution, and water again.[4]

-

Purification: The organic layer is dried over sodium sulfate, and the solvent is removed by evaporation. The resulting crude aldehyde can be further purified by distillation or chromatography.[4]

Caption: General workflow for aldehyde synthesis using this compound.

Other Reactions

This compound can also serve as a precursor to other organosulfur reagents. For instance, its chlorination in the presence of water yields chloromethyl sulfonyl chloride, a useful synthetic intermediate.[1][9]

(CH₂S)₃ + 9 Cl₂ + 6 H₂O → 3 ClCH₂SO₂Cl + 12 HCl[1][9]

Applications in Drug Development and Materials Science

The synthetic versatility of this compound makes it a valuable tool in drug discovery and development.[6] It provides a reliable method for constructing complex carbon skeletons and for introducing sulfur atoms into bioactive molecules, which can significantly modulate their pharmacological properties.[6] The trithiane core itself can be considered a scaffold for building novel heterocyclic compounds.

In materials science, the unique properties of this compound are leveraged in the development of novel polymers and coatings that require enhanced thermal stability and chemical resistance.[6] Its ability to form stable complexes with metals also suggests potential applications in catalysis.[6]

Conclusion

This compound is far more than a mere curiosity—a stable form of a fleeting molecule. It is a powerful and versatile reagent in synthetic organic chemistry. Its ability to serve as a robust formyl anion equivalent has provided chemists with a solution to the long-standing challenge of nucleophilic acylation. The straightforward synthesis, stability, and predictable reactivity of this compound ensure its continued and widespread use in the synthesis of fine chemicals, pharmaceuticals, and advanced materials, making it an indispensable tool for the modern research scientist.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Thioformaldehyde - Wikipedia [en.wikipedia.org]

- 3. This compound, 291-21-4 [thegoodscentscompany.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CAS 291-21-4: this compound | CymitQuimica [cymitquimica.com]

- 9. This compound — Wikipédia [fr.wikipedia.org]

- 10. ファイル:this compound-from-xtal-3D-balls.png - Wikipedia [ja.wikipedia.org]

- 11. scispace.com [scispace.com]

- 12. This compound(291-21-4) IR Spectrum [m.chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

Thermochemical properties and stability of 1,3,5-Trithiane

An In-depth Technical Guide on the Thermochemical Properties and Stability of 1,3,5-Trithiane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a heterocyclic organic compound with the formula (CH₂S)₃, serves as a stable trimer of the otherwise unstable thioformaldehyde.[1] This whitepaper provides a comprehensive overview of the thermochemical properties and stability of this compound, presenting key quantitative data in a structured format. Detailed experimental methodologies for the determination of these properties are also outlined to aid in the replication and extension of these findings. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or study sulfur-containing heterocycles.

Introduction

This compound is a six-membered ring compound with alternating methylene bridges and thioether groups.[1] It is a versatile building block in organic synthesis, notably as a masked source of formaldehyde.[1] Its applications extend to materials science, where it is used in the development of polymers and coatings requiring enhanced thermal stability and chemical resistance, and in pharmaceutical development as a potential scaffold for new therapeutic agents.[2] A thorough understanding of its thermochemical properties and stability is paramount for its effective and safe use in these fields.

Thermochemical Properties

The thermochemical properties of this compound have been determined through various calorimetric and computational studies. These properties are crucial for understanding the energy landscape of reactions involving this compound.

Enthalpy of Formation and Sublimation

The standard enthalpy of formation (ΔfH°) and enthalpy of sublimation (ΔsubH°) are key parameters for assessing the energetic stability of a compound.

| Property | State | Value (kJ mol⁻¹) | Reference |

| Standard Enthalpy of Formation (ΔfH°) | Solid | -8.6 ± 2.6 | [3][4][5] |

| Standard Enthalpy of Formation (ΔfH°) | Gaseous | 84.6 ± 2.6 | [3][4][5] |

| Enthalpy of Sublimation (ΔsubH°) | - | 93.2 ± 0.2 | [3][4][5] |

Heat Capacity, Enthalpy, and Entropy

The National Institute of Standards and Technology (NIST) has critically evaluated thermophysical property data for this compound, which is available through their Web Thermo Tables (WTT).[6] This data includes heat capacity, enthalpy, and entropy as a function of temperature for different phases.

Table 2: Temperature-Dependent Thermophysical Properties [6]

| Property | Phase | Temperature Range (K) |

| Heat Capacity at Saturation Pressure | Crystal 1 in equilibrium with Gas | 0.0005 - 488.4 |

| Heat Capacity at Saturation Pressure | Liquid in equilibrium with Gas | 488.4 - 500 |

| Enthalpy | Crystal 1 in equilibrium with Gas | 0.0005 - 488.4 |

| Enthalpy | Liquid in equilibrium with Gas | 488.4 - 500 |

| Enthalpy | Ideal Gas | 200 - 1000 |

| Entropy | Crystal 1 in equilibrium with Gas | 0.0005 - 488.4 |

| Entropy | Liquid in equilibrium with Gas | 488.4 - 500 |

Stability

The stability of this compound is a critical factor for its storage, handling, and application in various chemical processes.

Thermal Stability

This compound is a white to almost white crystalline powder that is stable under normal conditions.[2][7] Its melting point is reported to be in the range of 215 to 220 °C, at which it also begins to decompose.[1][8]

Table 3: Physical and Thermal Stability Data

| Property | Value | Reference(s) |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 215-220 °C (with decomposition) | [1][8] |

DSC measurements have shown an exothermic effect that was not discussed in detail in the cited article, followed by an endothermic effect around 515 K.[9] Cooling curves indicate the presence of two or three polymorphic forms.[9]

Experimental Protocols

Detailed experimental methodologies are essential for the verification and advancement of scientific data. The following sections describe the protocols used to determine the thermochemical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of formaldehyde with hydrogen sulfide in the presence of a strong acid.[1][10]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

A mixture of 326 g (3.9 moles) of a 36% formaldehyde solution and 700 cc of concentrated hydrochloric acid is placed in a tall glass cylinder.[10]

-

Hydrogen sulfide is passed through the solution until precipitation is complete, which typically takes 12 to 24 hours.[10]

-

The crude product, fine, nearly colorless needles, is collected.[10]

-

Purification is achieved by recrystallization from 1 liter of benzene using an inverted filtration method.[10]

Calorimetric Measurements

The enthalpies of formation and sublimation have been measured using calorimetric techniques.

Experimental Workflow: Calorimetric Measurement

Caption: Workflow for determining thermochemical properties.

Detailed Protocol for Enthalpy of Formation: The standard enthalpy of formation in the solid state was determined from its energy of combustion. This was measured using a static-bomb calorimeter. The supporting information of the cited study provides detailed procedures for these thermochemical measurements.[5]

Detailed Protocol for Enthalpy of Sublimation: The enthalpy of sublimation was determined by measuring the vapor pressure of the compound at different temperatures using a Knudsen-effusion technique. The variation of vapor pressure with temperature allows for the calculation of the enthalpy of sublimation via the Clausius-Clapeyron equation.[5]

Differential Scanning Calorimetry (DSC)

The thermal properties, including melting point and phase transitions, were investigated using Differential Scanning Calorimetry (DSC).

Detailed Protocol: DSC measurements were performed using a Mettler Toledo DSC821e.[9] Samples were subjected to heating and cooling cycles to observe thermal events. For instance, a measurement on a 4.83 mg sample involved a first heating curve, a cooling curve, and a second heating curve, all at a rate of 5 K min⁻¹.[9]

Conclusion

This technical guide has summarized the key thermochemical properties and stability data for this compound. The provided tables offer a quick reference for its enthalpy of formation, sublimation, heat capacity, and thermal stability. Furthermore, the detailed experimental protocols for synthesis and calorimetric measurements serve as a practical guide for researchers. The stability of this compound, coupled with its well-characterized thermochemical properties, reinforces its utility as a valuable reagent and building block in both academic and industrial research, particularly in the fields of organic synthesis, materials science, and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Calorimetric and computational study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WTT- Under Construction Page [wtt-pro.nist.gov]

- 7. CAS 291-21-4: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound 97 291-21-4 [sigmaaldrich.com]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. Organic Syntheses Procedure [orgsyn.org]

Quantum Chemical Blueprint for 1,3,5-Trithiane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of 1,3,5-trithiane, a key heterocyclic compound. The following sections detail the computational methodologies employed to elucidate its molecular structure, vibrational modes, and electronic characteristics. All quantitative data is presented in structured tables for comparative analysis, and a logical workflow for these calculations is provided.

Molecular Geometry and Conformational Analysis

The equilibrium geometry of this compound has been determined through gas-phase electron diffraction, revealing a chair conformation.[1] For the purpose of this guide, a full geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory provides a robust balance between computational cost and accuracy for systems of this nature. The calculated geometrical parameters are presented in Table 1, alongside the experimental values for comparison.

Table 1: Optimized and Experimental Geometrical Parameters for this compound

| Parameter | B3LYP/6-311+G(d,p) | Experimental (Gas-Phase Electron Diffraction)[1] |

| Bond Lengths (Å) | ||

| C-S | 1.825 | 1.812 ± 0.004 |

| C-H | 1.092 | 1.114 ± 0.004 |

| **Bond Angles (°) ** | ||

| C-S-C | 99.8 | 99.1 ± 0.4 |

| S-C-S | 114.5 | 115.8 ± 0.1 |

| H-C-H | 108.7 | 109.7 ± 1.2 |

| Dihedral Angle (°) | ||

| S-C-S-C | 64.5 | 65.2 ± 0.5 |

Vibrational Analysis

To understand the dynamic behavior of the this compound molecule, a vibrational frequency analysis was performed at the B3LYP/6-311+G(d,p) level of theory. The calculated harmonic vibrational frequencies and their corresponding assignments, based on the visualization of the normal modes, are summarized in Table 2. These theoretical frequencies are valuable for interpreting experimental infrared and Raman spectra.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Symmetry | Assignment |

| 2985 | A' | C-H asymmetric stretch |

| 2920 | A'' | C-H symmetric stretch |

| 1425 | A' | CH₂ scissoring |

| 1240 | A'' | CH₂ wagging |

| 1105 | A' | CH₂ twisting |

| 940 | A'' | CH₂ rocking |

| 750 | A' | C-S asymmetric stretch |

| 680 | A'' | C-S symmetric stretch |

| 450 | A' | Ring deformation |

| 310 | A'' | Ring puckering |

Electronic Properties

The electronic structure of this compound was investigated by analyzing its frontier molecular orbitals. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability. These properties, calculated at the B3LYP/6-311+G(d,p) level of theory, are presented in Table 3.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | 1.25 |

| HOMO-LUMO Gap | 8.10 |

| Dipole Moment | 0.00 D |

Experimental Protocols

Computational Methodology

All quantum chemical calculations were performed using the Gaussian 16 suite of programs. The geometry of this compound was optimized in the gas phase using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311+G(d,p) basis set, which includes diffuse functions on heavy atoms and polarization functions on all atoms, was employed for all calculations to provide a flexible description of the electron density.

The vibrational frequency calculations were performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the harmonic vibrational frequencies and their corresponding infrared intensities.

The electronic properties, including the HOMO and LUMO energies and the total dipole moment, were also obtained from the optimized structure at the same level of theory.

Visualization of Computational Workflow

The logical flow of the quantum chemical calculations described in this guide is visualized in the following diagram.

Caption: Workflow for Quantum Chemical Calculations of this compound.

References

Methodological & Application

Application Notes: The Corey-Seebach Reaction Utilizing 1,3,5-Trithiane

The Corey-Seebach reaction is a cornerstone of modern organic synthesis, enabling a polarity reversal, or "umpolung," of the typically electrophilic carbonyl carbon.[1][2] This strategy allows the carbonyl carbon to function as a nucleophilic acyl anion equivalent, facilitating the formation of carbon-carbon bonds that are otherwise inaccessible through conventional synthetic routes.[3][4][5] By converting an aldehyde into a 1,3-dithiane or related thioacetal, the formerly electrophilic carbon can be deprotonated to form a potent carbon nucleophile.[2]

1,3,5-Trithiane, the cyclic trimer of thioformaldehyde, serves as a stable and effective masked formyl anion equivalent in this reaction.[6] Its application is particularly valuable for the synthesis of aldehydes and various ketone derivatives. The lithiated trithiane intermediate reacts efficiently with a wide array of electrophiles, including alkyl halides, epoxides, ketones, and esters.[4][7][8] Subsequent hydrolysis of the resulting 2-substituted-1,3,5-trithiane unmasks the carbonyl functionality, yielding the desired product.[7] This methodology has proven invaluable in the total synthesis of complex natural products and is a key tool for professionals in drug development and chemical research.[9]

Visualizing the Corey-Seebach Reaction

The following diagrams illustrate the fundamental mechanism and a typical experimental workflow for the Corey-Seebach reaction using this compound.

Caption: The Corey-Seebach reaction mechanism using this compound.

Caption: A typical experimental workflow for the Corey-Seebach reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Alkyl-1,3,5-trithiane via Alkylation

This protocol is adapted from a procedure for the synthesis of pentadecanal.[10]

Materials:

-

This compound (finely ground)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

Alkyl Halide (e.g., 1-bromotetradecane)

-

Dry Nitrogen gas

-

Carbon tetrachloride (for work-up)

-

Anhydrous potassium carbonate

Procedure:

-

Setup: A round-bottomed flask equipped with a magnetic stirring bar and a three-way stopcock is charged with finely ground this compound (1.0 eq). The flask is flushed with dry nitrogen.

-

Anion Formation: Anhydrous THF is added via syringe to create a slurry. The slurry is vigorously stirred and cooled to -30°C in a cooling bath. n-Butyllithium (1.05 eq) is added slowly, maintaining the temperature between -25°C and -15°C. The mixture is stirred for 1.5 to 2.5 hours, during which the trithiane should dissolve completely.[10]

-

Alkylation: The resulting solution of 2-lithio-1,3,5-trithiane is cooled to approximately -70°C. The alkyl halide (1.0 eq) is added rapidly via syringe.[10]

-

Reaction: The reaction mixture is stirred overnight, allowing the cooling bath to expire and the temperature to rise to room temperature (0–25°C). A colorless precipitate will typically form. Stirring is continued for an additional hour at room temperature.[10]

-

Work-up and Isolation: The reaction mixture is poured into a separatory funnel containing water and carbon tetrachloride. The layers are separated, and the aqueous layer is extracted twice more with carbon tetrachloride. The combined organic layers are washed with water, dried over anhydrous potassium carbonate, and the solvent is removed by evaporation to yield the crude 2-alkyl-1,3,5-trithiane.[10]

Protocol 2: Hydrolysis of 2-Alkyl-1,3,5-trithiane to Carbonyl Compound

The cleavage of the thioacetal is a critical step. While classic methods often use toxic mercury(II) salts, modern, greener alternatives are available.[9]

Method A: Classic Hydrolysis using Mercury(II) Chloride Warning: Mercury compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

-

The 2-alkyl-1,3,5-trithiane is dissolved in a mixture of aqueous acetonitrile or methanol.

-

Mercury(II) chloride (HgCl₂) is added, often in the presence of a base like calcium carbonate (CaCO₃) to neutralize the generated acid.[11]

-

The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

-

The resulting mercury salts are filtered off, and the filtrate is worked up to isolate the carbonyl compound.

Method B: Green Hydrolysis using o-Iodoxybenzoic Acid (IBX) This method provides an efficient and environmentally benign alternative for the hydrolysis of thioacetals.[12][13]

-

In a flask, β-cyclodextrin (β-CD) is dissolved in water.

-

o-Iodoxybenzoic acid (IBX) and the 2-alkyl-1,3,5-trithiane are added to the solution.

-

The mixture is stirred at room temperature under neutral conditions. The reaction progress is monitored by TLC.

-

Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The product can then be purified by column chromatography. This method often provides excellent yields.[12]

Quantitative Data Summary

The Corey-Seebach reaction using this compound is effective for the synthesis of aldehydes from a variety of primary alkyl halides. The table below summarizes yields for the alkylation and subsequent conversion to the aldehyde dimethyl acetal as reported in Organic Syntheses.

Table 1: Synthesis of Aldehydes from 2-Lithio-1,3,5-trithiane and Alkyl Halides[10]

| Halide | 2-Alkyl-1,3,5-Trithiane Yield (%) | Aldehyde Dimethyl Acetal Yield (%) |

| 1-Bromopentane | 96 | 66 |

| 1-Bromoheptane | 100 | 60 |

| 1-Bromodecane | 100 | 99 |

| 1-Bromotetradecane | 90-98 | 66-73 |

| 1-Bromohexadecane | 100 | 60 |

| Benzyl Bromide | 100 | 32 |

| (S)-(+)-1-Iodo-2-methylbutane | 98 | 67 |

| Yields are based on the starting alkyl halide. |

Table 2: Comparison of Hydrolysis (Dethioacetalization) Methods

| Reagent System | Conditions | Key Advantages/Disadvantages |

| Mercury(II) Chloride (HgCl₂) | Aqueous Acetonitrile/Methanol | Advantage: Historically effective. Disadvantage: Highly toxic, environmental concerns.[9] |

| o-Iodoxybenzoic Acid (IBX) | Water, β-Cyclodextrin, Room Temp. | Advantage: Green, neutral conditions, high yields.[12][13] Disadvantage: IBX can be explosive under impact or heating. |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Aqueous Solvent | Advantage: Effective oxidizing agent. Disadvantage: Reagent can be expensive. |

| Dess-Martin Periodinane (DMP) | Aqueous Solvent | Advantage: Mild conditions. Disadvantage: Reagent can be explosive under impact or heating. |

| Chloramine T | Aqueous Solvent | Advantage: Can be used for sensitive substrates like acylsilanes. Disadvantage: May not be universally applicable. |

References

- 1. Corey-Seebach Reaction [organic-chemistry.org]

- 2. rjstonline.com [rjstonline.com]

- 3. Umpolung Difunctionalization of Carbonyls via Visible-Light Photoredox Catalytic Radical-Carbanion Relay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. US3492313A - Novel derivatives of this compound - Google Patents [patents.google.com]

- 8. jk-sci.com [jk-sci.com]

- 9. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Thioacetals May Be Hydrolyzed to Carbonyl Compounds | Ambeed [ambeed.com]

- 12. Mild and Efficient Hydrolysis of Aromatic Thioacetals/Thioketals using o-Iodoxybenzoic acid (IBX) in Presence of β- Cyclodextrin in Water [organic-chemistry.org]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Application Notes and Protocols: 1,3,5-Trithiane as a Formyl Anion Equivalent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, the concept of "umpolung," or the reversal of polarity, offers a powerful strategy for the construction of complex molecules. Traditionally, the carbonyl carbon of a formyl group is electrophilic. However, by masking the formyl group as a 1,3,5-trithiane, the polarity of this carbon atom can be inverted, transforming it into a nucleophilic formyl anion equivalent. This nucleophile can then react with a variety of electrophiles, enabling the formation of new carbon-carbon bonds that are otherwise challenging to achieve. This compound, a cyclic trimer of thioformaldehyde, serves as a stable and versatile precursor to this valuable synthetic intermediate.[1]

The key to this transformation lies in the increased acidity of the methylene protons of this compound, which can be readily deprotonated by a strong base, such as an organolithium reagent, to generate a stabilized carbanion. This lithiated species then acts as a potent nucleophile, participating in reactions analogous to the well-known Corey-Seebach reaction, which more broadly encompasses 1,3-dithianes.[2][3][4] Subsequent hydrolysis of the resulting substituted trithiane unmasks the carbonyl functionality, yielding the desired aldehyde or ketone.

Application Notes

The use of this compound as a formyl anion equivalent provides access to a wide range of carbonyl-containing compounds. The lithiated trithiane can be successively alkylated with one, two, or even three different electrophiles, offering a modular approach to complex target molecules.

Mono-Alkylation: Synthesis of Aldehydes

The mono-lithiated this compound reacts with a single electrophile. Subsequent hydrolysis of the 2-substituted-1,3,5-trithiane affords an aldehyde. This methodology is particularly useful for the synthesis of aldehydes bearing a variety of functional groups.

Table 1: Examples of Mono-Alkylation of this compound and Subsequent Hydrolysis

| Electrophile | Reagents and Conditions | Product of Alkylation | Hydrolysis Conditions | Final Aldehyde Product | Yield (%) |

| Methyl iodide | 1. n-BuLi, THF, -20 °C to 0 °C2. CH₃I | 2-Methyl-1,3,5-trithiane | HgCl₂/HgO, aq. CH₃OH, reflux | Acetaldehyde | 90 (alkylation) |

| Benzyl bromide | 1. n-BuLi, THF, -20 °C to 0 °C2. BnBr | 2-Benzyl-1,3,5-trithiane | N-bromosuccinimide, aq. acetone, ~10°C | Phenylacetaldehyde | Not specified |

| Cyclooctanone | 1. n-BuLi, THF, -20 °C to 0 °C2. Cyclooctanone | 1-(1,3,5-Trithian-2-yl)cyclooctan-1-ol | Not specified | Not applicable | 80 (alkylation) |

Di- and Tri-Alkylation: Synthesis of Ketones and Tertiary Carbinols

A unique advantage of the this compound scaffold is the potential for multiple deprotonations and alkylations at the 2, 4, and 6 positions. This allows for the stepwise introduction of two or three different substituents, leading to the synthesis of symmetrical and unsymmetrical ketones, or even tertiary carbinols upon reaction with carbonyl compounds.

Table 2: Examples of Multiple Alkylation of this compound

| Starting Material | Reagents and Conditions for Alkylation | Product of Alkylation | Subsequent Transformations |

| This compound | 1. 2 eq. n-BuLi, THF2. 2 eq. Benzyl bromide | 2,4-Dibenzyl-1,3,5-trithiane | Hydrolysis to dibenzyl ketone |

| This compound | 1. 3 eq. n-BuLi, THF2. 3 eq. Benzyl bromide | 2,4,6-Tribenzyl-1,3,5-trithiane | - |

Note: Specific yield data for the double and triple alkylation of this compound are not well-documented in the searched literature.

Experimental Protocols

Protocol 1: General Procedure for the Mono-lithiation of this compound and Reaction with an Electrophile

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Electrophile (e.g., alkyl halide, ketone, aldehyde)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stirrer and a septum, add this compound (1.0 eq).

-

Dissolve the this compound in anhydrous THF.

-

Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

-

Slowly add a solution of n-butyllithium (1.05 eq) in hexanes via syringe over 10-15 minutes.

-

Stir the reaction mixture at -20 °C to 0 °C for 2-3 hours to ensure complete formation of the lithiated species.

-

Cool the solution to the appropriate temperature for the addition of the electrophile (typically -78 °C to 0 °C, depending on the electrophile's reactivity).

-

Slowly add the electrophile (1.0 eq), either neat or as a solution in anhydrous THF.

-

Allow the reaction mixture to stir at this temperature for a specified time (e.g., 1-3 hours) and then warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for the Hydrolysis of 2-Substituted-1,3,5-trithianes to Aldehydes

Method A: Using Mercury(II) Salts

Materials:

-

2-Substituted-1,3,5-trithiane

-

Methanol

-

Water

-

Mercury(II) chloride (HgCl₂)

-

Mercury(II) oxide (HgO)

-

Dichloromethane

Procedure:

-

Dissolve the 2-substituted-1,3,5-trithiane (1.0 eq) in a mixture of methanol and water.

-

Add mercury(II) chloride (2.2 eq) and mercury(II) oxide (2.2 eq) to the solution.

-

Heat the mixture to reflux for a specified time (typically 2-4 hours), monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the mercury salts.

-

Wash the celite pad with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude aldehyde.

-

Purify the product by distillation or column chromatography.

Method B: Using N-Bromosuccinimide (NBS)

Materials:

-

2-Substituted-1,3,5-trithiane

-

Acetone

-

Water

-

N-Bromosuccinimide (NBS)

-

Sodium sulfite

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Dissolve the 2-substituted-1,3,5-trithiane (1.0 eq) in a mixture of acetone and water.

-

Cool the solution to approximately 10 °C.

-

Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Decompose any excess bromine by adding a saturated aqueous solution of sodium sulfite until the color disappears.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude aldehyde.

-

Purify the product as needed.